Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride
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Overview
Description
Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride is a chemical compound that features a unique structure combining an acetamide group with a diethylamino group and a 7-norbornanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride typically involves the reaction of 7-norbornylamine with diethylamine and acetic anhydride. The reaction conditions often require a controlled temperature environment and the use of a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(7-norbornanyl)-: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
Acetamide, 2-(dimethylamino)-N-(7-norbornanyl)-: Contains a dimethylamino group instead of a diethylamino group, affecting its steric and electronic characteristics.
Uniqueness
Acetamide, 2-(diethylamino)-N-(7-norbornanyl)-, hydrochloride is unique due to the presence of both the diethylamino group and the 7-norbornanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97703-17-8 |
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Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
N-(7-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)9-12(16)14-13-10-5-6-11(13)8-7-10;/h10-11,13H,3-9H2,1-2H3,(H,14,16);1H |
InChI Key |
BHJRNWXNNVRSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1C2CCC1CC2.Cl |
Origin of Product |
United States |
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